molecular formula C8H10N4S2 B035058 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine CAS No. 19844-40-7

2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine

Cat. No. B035058
CAS RN: 19844-40-7
M. Wt: 226.3 g/mol
InChI Key: RJJKDNBWUSEDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazolo[5,4-d]pyrimidines and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Mechanism Of Action

The exact mechanism of action of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes such as protein kinases, which are involved in various cellular processes such as cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine exhibits significant biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new cancer therapies. It has also been shown to exhibit antiviral and antibacterial activities, which makes it a potential candidate for the development of new antiviral and antibacterial drugs.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit the activity of certain enzymes, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells.
3. Development of new antiviral and antibacterial drugs based on the compound's ability to exhibit antiviral and antibacterial activities.
4. Studies to determine the potential toxicity of the compound and its limitations for use in lab experiments.
5. Further studies to explore the potential applications of the compound in other areas of medicinal chemistry.
In conclusion, 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is a promising compound that has shown significant potential in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and exhibit antiviral and antibacterial activities make it a potential candidate for the development of new cancer therapies and antiviral and antibacterial drugs. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine involves the reaction of 2-aminothiazole with isopropylthiocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-chloro-4,6-dimethoxypyrimidine to obtain the final compound.

Scientific Research Applications

2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use as a kinase inhibitor, which makes it a promising candidate for the development of new cancer therapies.

properties

CAS RN

19844-40-7

Product Name

2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine

Molecular Formula

C8H10N4S2

Molecular Weight

226.3 g/mol

IUPAC Name

2-propan-2-ylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C8H10N4S2/c1-4(2)13-8-11-5-3-10-7(9)12-6(5)14-8/h3-4H,1-2H3,(H2,9,10,12)

InChI Key

RJJKDNBWUSEDFB-UHFFFAOYSA-N

SMILES

CC(C)SC1=NC2=CN=C(N=C2S1)N

Canonical SMILES

CC(C)SC1=NC2=CN=C(N=C2S1)N

synonyms

2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine

Origin of Product

United States

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